4-(Methylsulfinyl)benzonitrile

Overview

Description

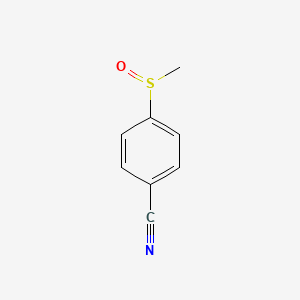

4-(Methylsulfinyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is characterized by a benzonitrile group substituted with a methylsulfinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)benzonitrile can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)benzonitrile using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)benzonitrile in an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: 4-(Methylsulfonyl)benzonitrile.

Reduction: 4-(Methylsulfinyl)benzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfinyl)benzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and sulfoxides.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of sulfoxides and nitriles. The molecular targets and pathways involved can vary, but typically include enzymes such as cytochrome P450 oxidases and reductases.

Comparison with Similar Compounds

4-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylsulfinyl group.

4-(Methylsulfonyl)benzonitrile: Contains a sulfone group instead of a sulfoxide group.

4-Cyanobenzyl alcohol: Contains a hydroxyl group instead of a methylsulfinyl group.

Uniqueness: 4-(Methylsulfinyl)benzonitrile is unique due to the presence of both a nitrile and a sulfoxide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Biological Activity

4-(Methylsulfinyl)benzonitrile, also known as a sulfinyl compound, is an organic molecule characterized by the presence of a methylsulfinyl group attached to a benzonitrile structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may also modulate receptor activity that is implicated in various physiological processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- In Vitro Studies :

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Animal Models :

- In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers compared to control groups.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing the biological activities of related compounds.

Properties

IUPAC Name |

4-methylsulfinylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFYBOCMRDEHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.